molecular formula C15H18N2O3 B4624321 N-(3-acetylphenyl)-2-oxo-2-piperidin-1-ylacetamide

N-(3-acetylphenyl)-2-oxo-2-piperidin-1-ylacetamide

Cat. No.: B4624321
M. Wt: 274.31 g/mol
InChI Key: BNGIMRCMLXHNTR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-oxo-2-piperidin-1-ylacetamide is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide is 274.13174244 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Processes

A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a compound related to N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, demonstrates the chemical versatility and potential for modification of similar compounds in synthetic organic chemistry M. Guillaume et al., 2003.

Antibacterial Activity

N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. One derivative showed significant activity against various bacterial strains, highlighting the antimicrobial potential of compounds structurally related to N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide Kashif Iqbal et al., 2017.

Biodistribution Studies for Imaging Applications

Research on [11C]R116301, a radioligand developed for positron emission tomography (PET) imaging of central neurokinin(1) (NK1) receptors, involved compounds related to N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide. This study exemplifies the application of such compounds in the development of diagnostic tools for neuroscientific research M. V. D. Mey et al., 2005.

Pharmacological Effects

The pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, including compounds structurally related to N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide, revealed their antibacterial and anti-enzymatic potential, further illustrating the broad spectrum of biological activities exhibited by such compounds K. Nafeesa et al., 2017.

Potential Therapeutic Uses

The effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl) acetamide (DM-9384) on learning and memory in rats provide insight into the cognitive-enhancing potential of related compounds. Such studies contribute to our understanding of the mechanisms through which these compounds could be used to treat cognitive disorders T. Sakurai et al., 1989.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-oxo-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11(18)12-6-5-7-13(10-12)16-14(19)15(20)17-8-3-2-4-9-17/h5-7,10H,2-4,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGIMRCMLXHNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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